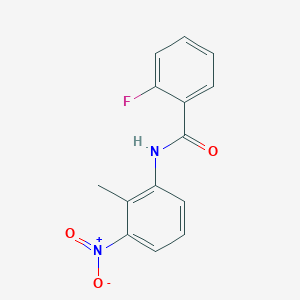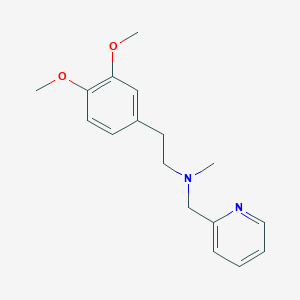
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and is known for its psychoactive properties. In recent years, DMPEA has gained attention in the scientific community due to its potential applications in various fields, such as medicine, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine may also act on other receptors, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has been found to cause changes in neurotransmitter levels in the brain, including increases in serotonin and dopamine levels. It has also been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, its psychoactive properties may pose a risk to researchers, and caution should be taken when handling the compound. Additionally, the exact dosage and administration of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine for research purposes have not been fully established.
Direcciones Futuras
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine may also have potential as a treatment for depression and anxiety disorders. Further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine and its potential therapeutic applications.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine can be synthesized using various methods, including the Leuckart-Wallach reaction and the reductive amination of 3,4-dimethoxyphenylacetone. The Leuckart-Wallach reaction involves the reaction of N-methylformamide with 3,4-dimethoxyphenylacetone, followed by hydrolysis and reduction. The reductive amination method involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and sodium borohydride.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has been studied for its potential therapeutic applications in various fields. It has been found to exhibit antidepressant and anxiolytic effects in animal models. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has also been studied for its potential as a treatment for Parkinson's disease, as it has been found to exhibit neuroprotective effects in animal models.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19(13-15-6-4-5-10-18-15)11-9-14-7-8-16(20-2)17(12-14)21-3/h4-8,10,12H,9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIQNMXEQRAHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431301 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

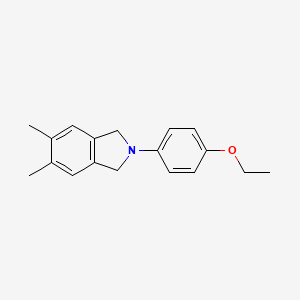
![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
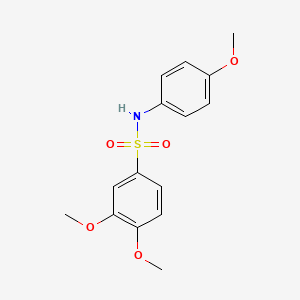

![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
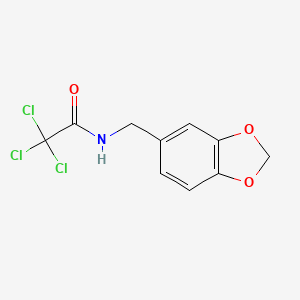
![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)


